molecular formula C20H21FN2O3 B14170029 1-(4-Fluorophenacyl)-4-piperonylpiperazine CAS No. 2194-75-4

1-(4-Fluorophenacyl)-4-piperonylpiperazine

Cat. No.: B14170029
CAS No.: 2194-75-4
M. Wt: 356.4 g/mol
InChI Key: GDDDHZNLRSVFKC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenacyl)-4-piperonylpiperazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 4-fluorophenacyl group and a piperonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenacyl)-4-piperonylpiperazine typically involves the reaction of 4-fluorophenacyl bromide with 4-piperonylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenacyl)-4-piperonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenacyl)-4-piperonylpiperazine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenacyl)-4-piperonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenacyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the piperonyl group may enhance the compound’s binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenacyl)-4-piperonylpiperazine stands out due to its dual substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both fluorophenacyl and piperonyl groups allows for diverse applications and interactions with various molecular targets .

Properties

CAS No.

2194-75-4

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-2-ylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C20H21FN2O3/c21-16-7-5-15(6-8-16)17(24)13-22-9-11-23(12-10-22)14-20-25-18-3-1-2-4-19(18)26-20/h1-8,20H,9-14H2

InChI Key

GDDDHZNLRSVFKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2OC3=CC=CC=C3O2)CC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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